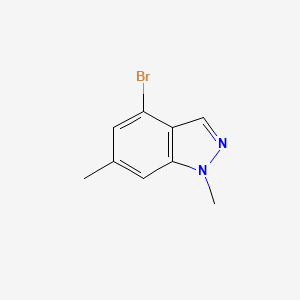

4-Bromo-1,6-dimethyl-1H-indazole

Descripción general

Descripción

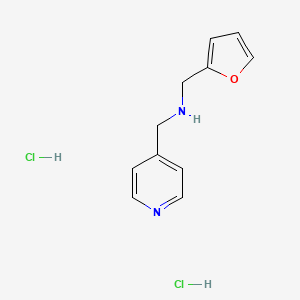

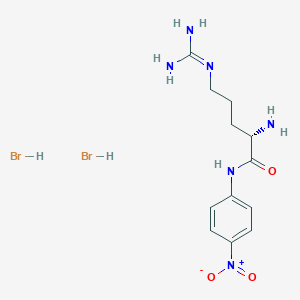

4-Bromo-1,6-dimethyl-1H-indazole is a chemical compound with the CAS Number: 1159511-78-0 . It has a molecular weight of 225.09 and is a solid at room temperature . The IUPAC name for this compound is 4-bromo-1,6-dimethyl-1H-indazole .

Molecular Structure Analysis

The InChI code for 4-Bromo-1,6-dimethyl-1H-indazole is 1S/C9H9BrN2/c1-6-3-8(10)7-5-11-12(2)9(7)4-6/h3-5H,1-2H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

4-Bromo-1,6-dimethyl-1H-indazole is a solid at room temperature . It has a molecular weight of 225.09 . The compound should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Anticancer Activity

4-Bromo-1,6-dimethyl-1H-indazole has been explored for its potential in treating cancer. Indazole derivatives are known to inhibit the proliferation of cancer cells by interfering with cell signaling pathways. They can act as inhibitors of enzymes like kinases, which play a pivotal role in cell growth and survival .

Antihypertensive Agents

Compounds containing the indazole moiety have been used to develop antihypertensive drugs. These agents work by modulating the renin-angiotensin system, which regulates blood pressure. The structural features of indazoles allow for the creation of drugs that can effectively lower blood pressure .

Antidepressant Properties

The indazole structure is also found in compounds that exhibit antidepressant effects. These substances may interact with neurotransmitter systems in the brain, such as serotonin or norepinephrine, providing a therapeutic effect for individuals suffering from depression .

Anti-Inflammatory Applications

Indazole derivatives, including 4-Bromo-1,6-dimethyl-1H-indazole, have been studied for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines or modulate other inflammatory processes, making them candidates for treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial potential of indazole compounds is significant, with applications in treating bacterial and fungal infections. Their mechanism may involve disrupting the cell wall synthesis or interfering with the DNA replication of the microbes .

HIV Protease Inhibitors

Indazole-based structures have been utilized in the design of HIV protease inhibitors. These inhibitors are crucial in the treatment of HIV/AIDS as they prevent the virus from maturing into its infectious form .

Aldol Reductase Inhibitors

Aldol reductase is an enzyme involved in diabetic complications. Indazole derivatives can act as aldol reductase inhibitors, thereby having the potential to prevent or treat complications arising from diabetes .

Acetylcholinesterase Inhibitors

Acetylcholinesterase inhibitors are used to treat neurodegenerative diseases like Alzheimer’s. Indazoles have been shown to inhibit this enzyme, which could slow down the progression of such diseases by improving neurotransmission .

Safety and Hazards

Direcciones Futuras

4-Bromo-1H-indazole, a similar compound, is used as a pharmaceutical intermediate and can be used to prepare dual inhibitors of the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways . This suggests potential future directions for the use of 4-Bromo-1,6-dimethyl-1H-indazole in the development of new pharmaceuticals.

Mecanismo De Acción

Target of Action

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications and can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

The exact nature of these interactions and the resulting changes would depend on the specific target and the context of the biological system .

Biochemical Pathways

Indazole derivatives are known to impact a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

These properties would determine the bioavailability of the compound, influencing its efficacy and potential side effects .

Result of Action

Indazole derivatives are known to have a wide range of effects, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-1,6-dimethyl-1H-indazole. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Propiedades

IUPAC Name |

4-bromo-1,6-dimethylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-6-3-8(10)7-5-11-12(2)9(7)4-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRRYVOVYPSBYMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=NN2C)C(=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701302999 | |

| Record name | 4-Bromo-1,6-dimethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701302999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1,6-dimethyl-1H-indazole | |

CAS RN |

1159511-78-0 | |

| Record name | 4-Bromo-1,6-dimethyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1,6-dimethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701302999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 98%](/img/structure/B6350623.png)

amine dihydrochloride](/img/structure/B6350705.png)

amine dihydrochloride](/img/structure/B6350706.png)